
2-Bromo-6-fluorobenzaldehyde
Overview
Description
2-Bromo-6-fluorobenzaldehyde is a benzaldehyde derivative with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom at the ortho positions on the benzene ring. It is commonly used as a building block in organic synthesis, particularly in the preparation of various ligands, heterocycles, and semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-6-fluorobenzaldehyde involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation. The process typically includes the following steps :
Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out for 6 to 24 hours, resulting in the formation of 2-bromo-6-fluorobenzyl bromide.
Oxidation: The 2-bromo-6-fluorobenzyl bromide is then oxidized using dimethyl sulfoxide and an inorganic compound at 95°C for 3 to 8 hours. The product is extracted, washed, and purified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Bromination Process
The bromination step involves the reaction of 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under light conditions. The reaction can be summarized as follows:
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Reactants :
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2-Bromo-6-fluorotoluene
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Hydrobromic acid (HBr)
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Hydrogen peroxide (H₂O₂)
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Conditions :
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Organic or inorganic solvent (e.g., methylene dichloride)
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Reaction time: 6 to 24 hours under illumination
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Product :
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2-Bromo-6-fluorobenzyl bromide
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Oxidation Process
The second step involves oxidizing the bromobenzyl compound to form the desired aldehyde:
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Reactants :
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2-Bromo-6-fluorobenzyl bromide
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Dimethyl sulfoxide (DMSO)
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Conditions :
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Temperature: 70°C to 100°C
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Reaction time: 3 to 8 hours
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Product :
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2-Bromo-6-fluorobenzaldehyde
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This two-step method ensures high yields and purity, often exceeding 99% in laboratory settings .
Chemical Reactions Involving this compound
This compound is versatile in chemical reactions, participating in various types of transformations:
Substitution Reactions
The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include:
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Sodium azide
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Primary amines
These reactions can lead to the formation of bicyclic heterocycles, such as indazoles, which are significant in medicinal chemistry.
Condensation Reactions
The aldehyde group in this compound allows it to undergo condensation reactions, forming hydrazones or imines when reacted with hydrazines or amines under acidic or basic conditions.
Common Products from Condensation Reactions:
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Hydrazones
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Imines
These products have applications in various fields, including materials science and pharmaceuticals .
Pharmaceutical Development
The compound is utilized in the preparation of intermediates for drugs targeting cardiovascular and inflammatory diseases.
Nanotechnology
Recent studies have highlighted its role in fabricating semiconducting materials and nanostructures due to its ability to participate in self-assembly processes .
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
2-Bromo-6-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and inflammatory diseases. Notable applications include:
- Cardiovascular Health : It is a precursor in the synthesis of cariporide (HOE-694), which is used to prevent and treat ischemic heart diseases and arrhythmias .
- Cancer Treatment : The compound is involved in synthesizing isoquinoline derivatives that exhibit anti-cancer properties, showing efficacy against breast and prostate cancers by modulating cellular proliferation pathways .
- Anti-inflammatory Agents : It has been implicated in developing therapeutics targeting C5a receptors for treating inflammatory conditions .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various agrochemicals, including:
- Herbicides : Compounds derived from this benzaldehyde are effective in controlling unwanted vegetation.
- Insecticides and Fungicides : It contributes to developing agents that protect crops from pests and diseases .
Application Area | Specific Use Cases | References |
---|---|---|
Herbicides | Synthesis of effective herbicidal compounds | |
Insecticides | Development of protective agents for crops |
Organic Electronics
The compound plays a significant role in organic electronics, particularly in the production of:
- Organic Light Emitting Diodes (OLEDs) : Its unique properties enhance the efficiency of OLEDs used in displays.
- Organic Photovoltaics : It contributes to advancements in solar cell technology, improving energy conversion efficiency .
Application Area | Specific Use Cases | References |
---|---|---|
Organic Electronics | Production of OLEDs and photovoltaics |
Material Science
This compound is also significant in material science, where it is used to develop advanced materials such as:
- Polymers : The compound helps create polymers with enhanced thermal and chemical stability.
- Coatings : It contributes to the formulation of coatings that require durability under various conditions .
Application Area | Specific Use Cases | References |
---|---|---|
Material Science | Development of stable polymers and coatings |
Fluorescent Probes
This compound is utilized to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes and track biomolecules in real-time. This application is crucial for advancing our understanding of cellular dynamics and disease mechanisms .
Case Study 1: Synthesis of Isoquinoline Derivatives
A notable study focused on synthesizing isoquinoline derivatives using this compound. The derivatives demonstrated significant anti-cancer activity against various cell lines, highlighting the compound's potential in drug development.
Case Study 2: Development of OLEDs
Research into the use of this compound in OLED technology showed improvements in light emission efficiency compared to traditional materials, paving the way for more energy-efficient display technologies.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of bromine and fluorine atoms. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-3-fluorobenzaldehyde
Comparison: 2-Bromo-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms at the ortho positions. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly useful in synthesizing bicyclic heterocycles and NMR probes .
Biological Activity
2-Bromo-6-fluorobenzaldehyde (CAS number 360575-28-6) is a fluorinated benzaldehyde derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and fluorine substituents at the ortho positions of the benzaldehyde ring, which significantly influences its biological activity and synthetic applications.
This compound serves as a versatile building block in organic synthesis, particularly for the preparation of bicyclic heterocycles such as indazoles. It can be synthesized through various methods, including the Kornblum oxidation reaction, which involves the conversion of 2-bromo-6-fluorotoluene using hydrogen peroxide in the presence of hydrobromic acid . Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in drug development.
Pharmacological Applications
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Cardiovascular Health :
- This compound is noted for its role as a precursor in the synthesis of cariporide (HOE-694), a compound used for the prevention and treatment of ischemic heart diseases, myocardial infarction, and arrhythmias .
- It has been implicated in the development of therapeutics targeting C5a receptors for treating inflammatory conditions and cardiovascular diseases .
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Cancer Treatment :
- The compound is involved in synthesizing various isoquinoline derivatives that exhibit potential anti-cancer properties. These derivatives have shown efficacy against several types of cancer, including breast and prostate cancers, by modulating cellular proliferation pathways .
- Research indicates that this compound derivatives can act as inhibitors of specific kinases involved in cancer progression .
- Neurological Effects :
Mechanistic Insights
The biological activity of this compound can be attributed to its influence on various biochemical pathways:
- Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, suggesting potential interactions with drug metabolism pathways .
- Cellular Signaling : Studies indicate that derivatives can affect signaling pathways related to inflammation and cancer cell proliferation, highlighting their therapeutic potential .
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies emphasizing the biological significance of this compound:
Q & A
Q. Basic: What are the primary synthetic routes for 2-Bromo-6-fluorobenzaldehyde in academic research?
Answer:
The synthesis of this compound typically involves halogenation or oxidation strategies. A common approach is Pd-catalyzed C–H bromination of fluorinated benzaldoxime precursors, enabling regioselective introduction of bromine at the ortho position relative to the aldehyde group . Alternatively, oxidation of substituted toluenes (e.g., 2-fluoro-6-bromotoluene) using hydrogen peroxide or other oxidizing agents under controlled conditions can yield the aldehyde . Reaction optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions.
Q. Basic: How is this compound characterized structurally and analytically?
Answer:
Key characterization methods include:
- NMR spectroscopy : H and C NMR identify substituent positions via coupling patterns (e.g., for fluorine interactions) .
- X-ray crystallography : Resolves bond angles and distances, such as the F–C6–C7 bond angle (120.5°) and C=O bond length (1.21 Å), confirming stereoelectronic effects .
- Mass spectrometry : High-resolution MS validates molecular weight (MW: 217.01 g/mol) and isotopic patterns (Br/F signatures) .
Q. Advanced: How can researchers resolve contradictions in reported toxicological data for halogenated benzaldehydes?
Answer:
Contradictions often arise from incomplete toxicological studies or variability in purity. To address this:
Cross-reference safety data sheets : Compare hazard classifications (e.g., GHS codes) across suppliers .
Conduct in vitro assays : Use cytotoxicity tests (e.g., MTT assays) to assess acute toxicity independently .
Validate purity : Impurities like residual brominating agents (e.g., Br) may skew toxicity results; employ HPLC or GC-MS for purity analysis .
Q. Advanced: What strategies improve regioselectivity in bromination reactions of fluorobenzaldehyde derivatives?
Answer:
Regioselectivity is influenced by:
- Catalyst choice : Pd(OAc) promotes ortho-bromination via directed C–H activation in oxime intermediates .
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates certain positions; bromine preferentially substitutes at meta to fluorine in the absence of directing groups .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction control by stabilizing intermediates .
Q. Advanced: What are the challenges in purifying this compound, and how are they mitigated?
Answer:
Common challenges include:
- Co-elution of byproducts : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate brominated isomers .
- Thermal instability : Avoid high-temperature distillation; opt for low-pressure recrystallization (e.g., ethanol/water mixtures) .
- Hydrolysis sensitivity : Store under inert gas (N/Ar) and add stabilizers (e.g., BHT) to prevent aldehyde oxidation .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or bromine byproducts .
- First aid : Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation for ingestion .
Q. Advanced: How do substituent positions (Br, F) influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric effects : Bromine at position 2 hinders nucleophilic attack at the ortho site, favoring Suzuki-Miyaura couplings at distal positions .
- Electronic effects : Fluorine’s electronegativity increases aldehyde electrophilicity, accelerating condensation reactions (e.g., with hydrazines) .
- Competitive pathways : Bromine may undergo unintended elimination under basic conditions; monitor via TLC .
Q. Advanced: How can computational modeling aid in predicting reaction outcomes for this compound?
Answer:
- DFT calculations : Predict regioselectivity by analyzing transition-state energies for bromination or coupling reactions .
- Molecular docking : Assess binding affinities in biological studies (e.g., enzyme inhibition) .
- Solvent effects : COSMO-RS models optimize solvent selection for recrystallization or reaction media .
Q. Basic: What are the key applications of this compound in pharmaceutical research?
Answer:
It serves as a precursor for:
- Antibiotic analogs : Structural motif in β-lactamase inhibitors (e.g., flucloxacillin derivatives) .
- Kinase inhibitors : Bromine enhances halogen bonding in target binding pockets .
- Fluorescent probes : Aldehyde group facilitates Schiff base formation with amine-containing fluorophores .
Q. Advanced: How do researchers validate the reproducibility of synthetic methods for halogenated benzaldehydes?
Answer:
- Round-robin testing : Collaborate with independent labs to replicate Pd-catalyzed bromination protocols .
- Open-source data sharing : Publish detailed reaction logs (e.g., temperature, catalyst loading) in repositories like PubChem .
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, reaction time) .
Properties
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360575-28-6 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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